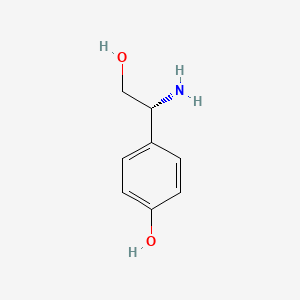

(R)-4-(1-Amino-2-hydroxyethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(1R)-1-amino-2-hydroxyethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-8(5-10)6-1-3-7(11)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMNUYYJVXICFJ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 4 1 Amino 2 Hydroxyethyl Phenol and Its Analogues

Classical Resolution Techniques for Enantiopure (R)-4-(1-Amino-2-hydroxyethyl)phenol

Classical resolution remains a widely practiced method for separating enantiomers on both laboratory and industrial scales. This approach involves the separation of a racemic mixture into its individual enantiomers through physical means, often leveraging the formation of diastereomers.

Diastereomeric Salt Formation and Crystallization Strategies

One of the most established methods for resolving racemic amines like 4-(1-Amino-2-hydroxyethyl)phenol is through the formation of diastereomeric salts with a chiral resolving agent. This process exploits the different physicochemical properties, particularly solubility, of the resulting diastereomeric salt pair. mdpi.comgavinpublishers.com

The fundamental principle involves reacting the racemic amine with an enantiomerically pure chiral acid or base. This reaction generates a mixture of two diastereomeric salts. Due to their distinct spatial arrangements, these salts exhibit different physical properties, allowing for their separation by fractional crystallization. ucl.ac.uk The choice of resolving agent and solvent system is critical for achieving efficient separation. The less soluble diastereomeric salt will preferentially crystallize from the solution, which can then be isolated. Subsequently, the desired enantiomer is liberated from the purified diastereomeric salt by treatment with an acid or base to remove the resolving agent.

For the resolution of amines, chiral acids such as tartaric acid and its derivatives are commonly employed. mdpi.com The efficiency of the resolution is influenced by factors including the structural compatibility between the amine and the resolving agent, the solvent's polarity, and the crystallization temperature. A key challenge in this method is the potential for the formation of solid solutions, where both diastereomers co-crystallize, thereby reducing the enantiomeric excess of the product. ucl.ac.uk

Table 1: Examples of Chiral Resolving Agents for Amines This table is for illustrative purposes and does not represent specific data for the target compound.

| Resolving Agent | Class |

| (R,R)-Tartaric Acid | Chiral Acid |

| (S,S)-Tartaric Acid | Chiral Acid |

| (R)-Mandelic Acid | Chiral Acid |

| (S)-Camphorsulfonic Acid | Chiral Acid |

| Brucine | Chiral Base |

Kinetic Resolution Approaches

Kinetic resolution is a method that differentiates two enantiomers in a racemic mixture based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. The maximum theoretical yield for the resolved substrate in a kinetic resolution is 50%. taylorandfrancis.com

Enzymatic kinetic resolution is a particularly powerful application of this principle, utilizing the high stereoselectivity of enzymes. Lipases are commonly used enzymes for the kinetic resolution of racemic amines and alcohols through enantioselective acylation. wikipedia.org In a typical enzymatic kinetic resolution of a racemic amine, one enantiomer is selectively acylated by the enzyme, leaving the other enantiomer unreacted and thus enriched. diva-portal.org

For a kinetic resolution to be effective, the enzyme must exhibit high specificity for one enantiomer over the other. taylorandfrancis.com The process can be enhanced through dynamic kinetic resolution (DKR), which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of a single enantiomeric product. taylorandfrancis.commdpi.com The racemization can be achieved using a chemical catalyst, such as a ruthenium complex. nih.gov

Table 2: Comparison of Kinetic Resolution Methods

| Method | Description | Max. Theoretical Yield | Key Components |

| Kinetic Resolution (KR) | One enantiomer reacts faster with a chiral catalyst/reagent, leaving the other enriched. wikipedia.org | 50% | Chiral catalyst (e.g., enzyme), racemic substrate. |

| Dynamic Kinetic Resolution (DKR) | KR is combined with in-situ racemization of the slower-reacting enantiomer. taylorandfrancis.com | 100% | Chiral catalyst, racemization catalyst, racemic substrate. |

Asymmetric Synthesis Approaches to this compound

Asymmetric synthesis offers a direct route to enantiomerically pure compounds, avoiding the need for resolving a racemic mixture. These methods create the desired stereocenter with high enantioselectivity.

Enantioselective Catalytic Methods

Catalytic asymmetric methods are highly efficient for synthesizing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product.

Asymmetric transfer hydrogenation (ATH) is a robust and practical method for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. nih.govkanto.co.jp This reaction typically employs a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst. kanto.co.jpnih.gov

Chiral ruthenium(II) complexes, particularly those containing N-sulfonated diamine ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective catalysts for the ATH of ketones. nih.gov The synthesis of this compound can be achieved through the asymmetric transfer hydrogenation of a corresponding α-amino ketone precursor. The reaction proceeds with high enantioselectivity to yield the desired (R)-amino alcohol. rsc.org These reactions are often performed under mild conditions and can provide the product in good yields and with excellent enantiomeric excess (ee). rsc.orgepa.gov

Table 3: Key Features of Ru-Catalyzed Asymmetric Transfer Hydrogenation

| Feature | Description |

| Catalyst | Chiral Ruthenium(II) complexes (e.g., RuCl(S,S)-TsDPEN). nih.gov |

| Hydrogen Source | Formic acid/triethylamine azeotrope or isopropanol. kanto.co.jp |

| Substrate | Prochiral α-amino ketones. |

| Product | Enantiomerically enriched β-amino alcohols. nih.gov |

| Advantages | High yields, excellent enantioselectivity, mild reaction conditions. |

Catalytic asymmetric dearomatization (CADA) has emerged as a powerful strategy for the rapid construction of three-dimensional cyclic compounds from readily available planar aromatic starting materials. rsc.orgacs.org This approach is particularly useful for the synthesis of complex molecular architectures found in natural products. nih.gov

The palladium-catalyzed asymmetric dearomatization of phenols provides a route to chiral spirocyclohexadienones, which can be versatile intermediates in organic synthesis. nih.govnih.gov While direct application to the synthesis of this compound is less commonly reported, the dearomatization of phenol (B47542) derivatives represents a modern synthetic strategy that could be adapted for this purpose. rsc.orgthieme-connect.com For instance, an intramolecular dearomative cyclization of a suitably substituted phenol could establish the chiral center. rsc.orgnih.gov The success of such a strategy relies on the development of appropriate chiral ligands for the palladium catalyst to ensure high enantioselectivity. nih.gov Challenges in this area include controlling regioselectivity and preventing rearomatization of the product. nih.govresearchgate.net

Chiral Auxiliary-Mediated Synthesis of this compound Precursors

The asymmetric synthesis of precursors to this compound, also known as (R)-octopamine, frequently employs chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with high diastereoselectivity. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed and ideally recycled.

One common strategy involves the use of pseudoephedrine and its analogue, pseudoephenamine, as chiral auxiliaries. wikipedia.orgnih.gov These auxiliaries can be attached to a carboxylic acid derivative to form an amide. The subsequent alkylation of the enolate derived from this amide proceeds with high diastereoselectivity, controlled by the stereocenter(s) on the auxiliary. nih.gov For the synthesis of (R)-octopamine precursors, a suitable carboxylic acid derivative bearing the protected phenolic moiety would be coupled with a chiral auxiliary like (1R,2R)-pseudoephedrine. Deprotonation to form the enolate followed by reaction with an appropriate electrophile would lead to the formation of a new stereocenter. The stereochemistry of this new center is dictated by the chiral auxiliary, which shields one face of the enolate, forcing the electrophile to attack from the less hindered face. wikipedia.org Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched precursor.

The choice of the chiral auxiliary is critical and can influence the diastereomeric excess (d.e.) of the product. Evans' oxazolidinones are another class of powerful chiral auxiliaries that have been widely used in asymmetric synthesis and could be applied to the synthesis of (R)-octopamine precursors. The general principle remains the same: attachment of the auxiliary, a diastereoselective transformation, and subsequent removal of the auxiliary.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Pseudoephedrine | Asymmetric alkylation of amides | Readily available, high diastereoselectivity. wikipedia.orgnih.gov |

| Pseudoephenamine | Asymmetric alkylation, particularly for quaternary centers | High diastereoselectivity, crystalline derivatives. nih.gov |

| Evans' Oxazolidinones | Asymmetric aldol, alkylation, and acylation reactions | High stereocontrol, predictable stereochemical outcomes. |

| Camphorsultam | Asymmetric Diels-Alder, aldol, and alkylation reactions | Rigid bicyclic structure provides excellent stereocontrol. |

Stereocontrol Strategies in Starting Material Precursors for this compound

Achieving the desired (R)-configuration at the benzylic carbon bearing the amino group is a critical aspect of synthesizing this compound. Besides the use of chiral auxiliaries, stereocontrol can be achieved by starting with enantiomerically pure precursors, a strategy often referred to as the "chiral pool" approach. This involves utilizing readily available chiral molecules from nature as starting materials. For the synthesis of (R)-octopamine, a potential chiral starting material could be an enantiop ure amino acid with a similar structural motif.

Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For instance, the asymmetric reduction of a suitable ketone precursor is a common method for establishing the stereocenter of the hydroxyl group. Chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, can effect the reduction with high enantioselectivity.

Furthermore, the stereoselective addition of a nucleophile to an imine precursor can be employed to set the stereocenter of the amino group. The use of a chiral nucleophile or a chiral catalyst can direct the addition to one face of the imine, leading to the desired enantiomer. Ellman's chiral tert-butanesulfinamide has proven to be a versatile reagent for the asymmetric synthesis of amines. osi.lv Condensation of tert-butanesulfinamide with a suitable ketone precursor would form a chiral N-sulfinyl imine, which can then be reduced diastereoselectively to afford the desired amine stereocenter.

Derivatization and Functionalization Strategies of this compound

Protecting Group Chemistry for Amine and Hydroxyl Functionalities

The presence of three reactive functional groups—a primary amine, a secondary alcohol, and a phenolic hydroxyl—in this compound necessitates the use of protecting groups in many synthetic transformations to achieve selectivity. A protecting group is a chemical moiety that is temporarily attached to a functional group to mask its reactivity during a chemical reaction at another site in the molecule. neliti.com

For the primary amine, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of reaction conditions but can be readily removed with acid. The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation. ucoz.com

The secondary hydroxyl group can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether. These groups are introduced using the corresponding silyl chlorides and are generally stable to a variety of reaction conditions but can be cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). ucoz.com

The phenolic hydroxyl group can also be protected as a silyl ether or as a benzyl ether. Benzyl ethers are stable to many reagents but can be removed by catalytic hydrogenation.

Orthogonal protection is a strategy that employs multiple protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. fiveable.me For instance, one could protect the amine with a Boc group, the secondary alcohol with a TBDMS group, and the phenolic hydroxyl with a benzyl group. The TBDMS group could be removed with fluoride, the Boc group with acid, and the benzyl group by hydrogenation, allowing for sequential functionalization of the molecule.

Table 2: Protecting Groups for this compound

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acid (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF) |

| Hydroxyl | Benzyl | Bn | Benzyl bromide, base | Catalytic Hydrogenation |

Regioselective Functionalization of the Phenolic Moiety

The phenolic ring of this compound is activated towards electrophilic aromatic substitution, and the hydroxyl group is an ortho-, para-directing group. Since the para position is already substituted, electrophilic substitution would be directed to the ortho positions. However, achieving regioselectivity between the two equivalent ortho positions can be challenging without a directing group.

One strategy for regioselective functionalization is directed ortho-metalation (DoM). In this approach, the phenolic hydroxyl group is first deprotonated with a strong base, such as an organolithium reagent, to form a phenoxide. The lithium cation then coordinates to the oxygen, directing a second equivalent of the base to deprotonate one of the ortho positions. The resulting ortho-lithiated species can then be trapped with an electrophile to achieve regioselective functionalization.

Alternatively, the inherent reactivity of the phenol can be exploited. For example, rhenium-catalyzed ortho-alkylation of phenols with alkenes has been reported to be highly regioselective. orgsyn.org This method could potentially be applied to a protected derivative of (R)-octopamine to introduce an alkyl group at one of the ortho positions.

Enzymatic carboxylation has also been shown to be a regioselective method for the functionalization of phenols. nih.gov Specific enzymes can catalyze the addition of a carboxyl group to the aromatic ring at a specific position, offering a green and highly selective method for derivatization.

Formation of Schiff Bases and Related Imino Compounds

The primary amine functionality of this compound can readily undergo condensation with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.net This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. researchgate.net The formation of the C=N double bond in the Schiff base offers a versatile handle for further chemical transformations. nih.gov

The resulting imine can be reduced to a secondary amine, a process known as reductive amination. This is a powerful method for the N-alkylation of amines. Alternatively, the imine can act as an electrophile and react with nucleophiles at the imine carbon. The stereochemistry of the starting this compound can influence the stereochemical outcome of reactions involving the derived Schiff base, especially if the chiral center is in close proximity to the imine.

The synthesis of Schiff bases from various aminophenols has been extensively studied, and these compounds often exhibit interesting biological and coordination properties. science.gov The formation of Schiff bases from (R)-octopamine would lead to chiral ligands that could be used in coordination chemistry and asymmetric catalysis.

Incorporation into Complex Molecular Architectures and Unnatural Products

The chiral nature and multiple functional groups of this compound make it a valuable building block for the synthesis of more complex molecules and unnatural products. It can be incorporated into larger scaffolds to introduce a specific stereocenter and functionality.

One approach is to use it as a chiral scaffold itself, where other molecular fragments are attached to its functional groups. For example, the amine and hydroxyl groups can be used as points of attachment for peptide chains or other bioactive moieties. The phenolic ring can also be further functionalized to append other molecular components.

Multicomponent reactions (MCRs) offer an efficient way to build molecular complexity in a single step. This compound, with its primary amine, could be a suitable component in MCRs such as the Ugi or Passerini reactions, leading to the rapid assembly of complex, chiral molecules.

The synthesis of natural product analogues is another area where (R)-octopamine can be utilized. By incorporating this chiral building block into the structure of a known natural product, chemists can create novel compounds with potentially altered or enhanced biological activities. This approach is often used in medicinal chemistry to explore the structure-activity relationships of bioactive molecules.

Process Optimization in Chemical Synthesis of this compound

Process optimization in the chemical synthesis of this compound focuses on refining reaction parameters to maximize product yield and purity while minimizing costs and environmental impact. This involves a systematic investigation of various factors that influence the reaction's outcome, particularly for stereoselective transformations which are crucial for obtaining the desired (R)-enantiomer. Key areas of optimization include catalyst selection and loading, solvent effects, temperature, reactant concentration, and reaction time. Modern approaches also leverage data-driven techniques and advanced process control to achieve optimal performance. nih.govnih.gov

The primary strategies for synthesizing chiral amines and alcohols, such as (R)-octopamine, involve asymmetric synthesis, kinetic resolution of racemates, and biocatalytic methods. Each of these routes presents unique parameters that can be fine-tuned for process optimization.

Optimization of Asymmetric Catalysis:

In asymmetric synthesis, a prochiral precursor, such as an α-azidoarylketone, is converted into the chiral product using a chiral catalyst or reagent. The optimization of these reactions is a multi-objective challenge, often requiring a balance between yield, enantioselectivity (ee), and regioselectivity. nih.gov Key parameters for optimization include:

Catalyst Structure: The ligand structure of a metal catalyst (e.g., those used in asymmetric hydrogenation or transfer hydrogenation) is paramount. Minor modifications to the chiral ligand can dramatically alter the stereochemical outcome. Data-driven approaches, including machine learning workflows, have been developed to predict and validate ligands that offer superior performance for multiple reaction objectives. nih.govnih.gov

Reaction Conditions: Temperature, pressure, and solvent can significantly impact both the rate and selectivity of the reaction. For instance, in the asymmetric reduction of azidoketones to form precursor (R)-2-azido-1-arylethanols, the choice of reducing agent and reaction medium are critical variables that are optimized to achieve high enantiomeric excess. researchgate.net

Catalyst Loading: Minimizing the amount of expensive chiral catalyst without compromising yield or enantioselectivity is a key goal for industrial-scale synthesis. Optimization studies carefully evaluate the catalyst-to-substrate ratio to find the most cost-effective conditions.

The following table illustrates typical parameters optimized in an asymmetric synthesis approach.

| Parameter | Condition A | Condition B | Outcome (Yield / ee) |

| Catalyst | Chiral Catalyst X (1 mol%) | Chiral Catalyst Y (1 mol%) | 85% / 92% ee |

| Solvent | Toluene | Methanol (B129727) | 90% / 98% ee |

| Temperature | 25°C | 0°C | 88% / >99% ee |

| Pressure (H₂) | 10 atm | 50 atm | 95% / 99% ee |

This is an interactive data table based on generalized findings in asymmetric catalysis.

Optimization of Kinetic Resolution:

Kinetic resolution separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or enzyme. The goal is to selectively convert the unwanted (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and enantiomerically enriched. rsc.org A significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%. Process optimization focuses on:

Enzyme/Catalyst Selection: For enzymatic resolutions, such as the widely used acylation catalyzed by lipases, screening for the most selective enzyme is the first step. researchgate.net

Acylating Agent and Solvent: The choice of acylating agent (e.g., isopropenyl acetate) and the solvent system can influence both the reaction rate and the enzyme's stability and selectivity. rsc.org

Racemization of the Unwanted Enantiomer: A major process improvement is the integration of a racemization step for the unwanted enantiomer. This is known as dynamic kinetic resolution (DKR), which allows for a theoretical yield of up to 100%. researchgate.net Optimization involves finding a compatible racemization catalyst (e.g., a ruthenium-based complex) that does not interfere with the resolution catalyst. researchgate.net

The table below shows representative data from the optimization of a kinetic resolution process.

| Parameter | Condition | Yield of (R)-enantiomer | ee of (R)-enantiomer |

| Method | Standard Kinetic Resolution | ~45% | >99% |

| Method | Dynamic Kinetic Resolution | >80% | >99% |

| Enzyme | Lipase A | 40% | 95% |

| Enzyme | Lipase B (CALB) | 48% | >99% |

| Temperature | 30°C | 42% | 97% |

| Temperature | 50°C | 46% | 99% |

This interactive table is based on typical results reported for kinetic and dynamic kinetic resolutions. rsc.orgresearchgate.net

Optimization in Biocatalytic Synthesis:

Biocatalysis, using whole cells or isolated enzymes like transaminases or dehydrogenases, offers a green and highly selective alternative to traditional chemical methods. nih.gov Process optimization is central to making these routes industrially viable. nih.gov

Reaction Media: Parameters such as pH and the use of co-solvents are optimized to ensure the enzyme operates at its peak activity and stability.

Substrate and Enzyme Loading: High substrate concentrations are desirable for scalability but can lead to substrate or product inhibition of the enzyme. Optimization studies aim to find the highest possible substrate loading that maintains an efficient reaction rate.

Cofactor Regeneration: Many enzymatic reductions or aminations require expensive cofactors like NAD(P)H. A key optimization is the implementation of an efficient in situ cofactor regeneration system, for example, by using a second enzyme-substrate system like formate (B1220265) dehydrogenase with formate. nih.gov

Scale-Up: Transitioning from a lab-scale reaction to a large bioreactor requires further optimization of parameters such as aeration, agitation, and temperature control to ensure consistent performance and high product titers. acs.org For example, in the biosynthesis of octopamine (B1677172), scaling up to a 1.3 L bioreactor under optimal conditions significantly increased product titers. acs.org

Advanced Spectroscopic Characterization and Elucidation of R 4 1 Amino 2 Hydroxyethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Interactive Table: Representative ¹H NMR Chemical Shifts and Coupling Constants for an N-Alkylated Octopamine (B1677172) Derivative in DMSO-d₆ rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.11 | d | 8.5 |

| Ar-H | 6.68 | dd | 8.5, 2.0 |

| O-CH | 4.29 | d | 6.0 |

| N-CH | 3.03 | dt | 6.0, 6.5 |

| N-CH₂ | 2.82, 2.64 | m | |

| CH₂CH₂ | 1.56 | m |

Interactive Table: Representative ¹³C NMR Chemical Shifts for an N-Alkylated Octopamine Derivative in DMSO-d₆ rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C (quaternary, aromatic, -OH) | 156.2 |

| C (quaternary, aromatic) | 134.9 |

| CH (aromatic) | 127.5 |

| CH (aromatic) | 114.7 |

| CH-OH | 74.5 |

| CH-N | 64.6 |

| N-CH₂ | 46.5 |

| CH₂ | 26.9 |

| CH₂ | 25.4 |

Chiral Solvating Agent (CSA) Applications in Enantiodiscrimination

The determination of enantiomeric purity is crucial for chiral compounds. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), provides a powerful method for enantiodiscrimination. CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of a chiral substrate. These complexes have different NMR spectra, resulting in the separation of signals for the two enantiomers, allowing for their quantification. d-nb.info

The interaction between the CSA and the enantiomers of (R)-4-(1-Amino-2-hydroxyethyl)phenol would be driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. The phenolic hydroxyl, the secondary alcohol, and the primary amine groups of the target molecule provide multiple sites for such interactions with a suitable CSA. The choice of CSA is critical and often tailored to the functional groups present in the analyte. For amino alcohols like this compound, CSAs containing acidic or basic sites, as well as aromatic rings, are often effective. nih.gov The magnitude of the chemical shift non-equivalence (Δδ) between the signals of the two enantiomers in the presence of the CSA is a measure of the enantiodiscrimination efficiency.

Elucidation of Diastereomeric Mixtures

In chemical reactions involving the creation of a second stereocenter in a chiral molecule like this compound, a mixture of diastereomers can be formed. NMR spectroscopy is a primary tool for the identification and quantification of these diastereomers. Diastereomers are chemically distinct and, therefore, will have different chemical shifts and coupling constants in their NMR spectra. rsc.org

The analysis of the coupling constants, particularly the vicinal coupling constants (³J), can provide valuable information about the relative stereochemistry of the newly formed stereocenters, based on the Karplus relationship which correlates the coupling constant to the dihedral angle between the coupled protons. rsc.org For example, in the formation of a derivative of this compound, the coupling constant between the proton on the carbon bearing the hydroxyl group and the proton on the adjacent carbon of the newly introduced substituent can help in assigning the erythro or threo configuration.

Mechanistic Studies via In Situ NMR

While specific in situ NMR studies on reactions involving this compound are not widely reported, this technique offers a powerful approach to understanding reaction mechanisms. In situ NMR allows for the real-time monitoring of a chemical reaction within the NMR tube. This enables the detection of transient intermediates, the determination of reaction kinetics, and the elucidation of reaction pathways. For a molecule like this compound, with its multiple reactive sites (aromatic ring, hydroxyl groups, and amino group), in situ NMR could be employed to study, for example, the regioselectivity of electrophilic aromatic substitution or the kinetics of derivatization reactions at the amino or hydroxyl groups.

Vibrational Spectroscopy: FT-IR and FT-Raman Analyses

Correlation of Vibrational Frequencies with Molecular Structure and Conformational Analysis

Interactive Table: Predicted Characteristic Vibrational Frequencies for this compound based on Analogous Compounds wu.ac.thlibretexts.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FT-IR) | Expected Wavenumber Range (cm⁻¹) (FT-Raman) |

| O-H stretch (phenolic) | 3600-3200 (broad) | Weak |

| O-H stretch (alcoholic) | 3400-3200 (broad) | Weak |

| N-H stretch (amine) | 3400-3250 | Moderate |

| C-H stretch (aromatic) | 3100-3000 | Strong |

| C-H stretch (aliphatic) | 3000-2850 | Strong |

| N-H bend (amine) | 1650-1580 | Weak |

| C=C stretch (aromatic) | 1600-1450 | Strong |

| C-O stretch (phenolic) | 1260-1180 | Moderate |

| C-O stretch (alcoholic) | 1150-1050 | Moderate |

| C-N stretch (amine) | 1250-1020 | Moderate |

The positions, shapes, and intensities of these bands can provide insights into intermolecular interactions, such as hydrogen bonding, which significantly influences the O-H and N-H stretching frequencies, often causing them to be broad. Conformational analysis can also be aided by vibrational spectroscopy, as different conformers may exhibit subtle differences in their vibrational spectra.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. For this compound (C₈H₁₁NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 154.0868 Da.

The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure. For this compound, the fragmentation is expected to be initiated by cleavage of the bonds adjacent to the functional groups. A common fragmentation pathway for phenylethanolamines involves the benzylic cleavage, leading to the formation of a stable benzylic cation.

Interactive Table: Predicted HR-MS Fragmentation Data for [M+H]⁺ of this compound

| m/z (calculated) | Proposed Formula | Description of Fragment |

| 154.0868 | C₈H₁₂NO₂⁺ | Protonated molecular ion |

| 136.0762 | C₈H₁₀NO⁺ | Loss of H₂O |

| 107.0497 | C₇H₇O⁺ | Benzylic cleavage with loss of CH₂NH₂ |

| 77.0391 | C₆H₅⁺ | Loss of CH₂OH from the benzylic fragment |

The analysis of the fragmentation pattern provides a fingerprint for the molecule and can be used to confirm its identity and distinguish it from isomers.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

The precise assessment of chemical purity and the accurate determination of enantiomeric excess are critical in the characterization of chiral compounds like this compound. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation of the target enantiomer from its counterpart and any synthesis-related impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds. mdpi.com For this compound, enantioselective HPLC methods are employed to separate the R- and S-enantiomers, allowing for the determination of enantiomeric purity (ee%). This is most commonly achieved through the use of a chiral stationary phase (CSP). mdpi.comchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective in resolving enantiomers of pharmaceutical compounds. mdpi.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times on the column. sigmaaldrich.com Method development involves optimizing the mobile phase composition (typically a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) with a more polar alcohol modifier like ethanol (B145695) or isopropanol (B130326) in normal-phase mode) to achieve baseline resolution of the enantiomeric peaks. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns packed with smaller sub-2 µm particles, offers significant advantages over traditional HPLC. The smaller particle size leads to higher efficiency, improved resolution, and much faster analysis times, making it suitable for high-throughput screening applications. sielc.com

Table 1: Illustrative HPLC/UPLC Chiral Separation Parameters

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) | Enantiomeric separation |

| Mobile Phase | Hexane/Ethanol or other solvent/modifier mixtures | Optimize resolution and retention time |

| Flow Rate | 0.5 - 2.0 mL/min (HPLC), 0.2 - 0.8 mL/min (UPLC) | Control analysis speed |

| Detection | UV/Vis (e.g., at 275 nm) or Chiral Detection (CD) | Quantify separated enantiomers |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Affects separation selectivity and efficiency |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. selvita.com This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.comchromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to liquid chromatography. selvita.comchromatographyonline.com

For determining the enantiomeric ratio of this compound, SFC is particularly advantageous. nih.gov It enables rapid screening of various chiral stationary phases and mobile phase modifiers (co-solvents like methanol (B129727) or ethanol) to find the optimal conditions for separation. chiraltech.com The high-throughput nature of modern SFC systems makes it ideal for quality control and process monitoring where rapid determination of enantiomeric excess is required. chromatographyonline.com The reduced consumption of organic solvents also makes SFC a more environmentally sustainable and cost-effective method. selvita.com The determination of enantiomeric excess is crucial, and SFC, sometimes coupled with a Circular Dichroism (CD) detector, can provide this information even without complete baseline separation of the peaks. jascoinc.comsepscience.com

Table 2: Representative SFC Parameters for Chiral Analysis

| Parameter | Typical Conditions | Advantage |

|---|---|---|

| Column | Immobilized Polysaccharide-based CSPs | Broad enantioselectivity and robustness chiraltech.com |

| Mobile Phase | Supercritical CO2 with alcohol co-solvent (e.g., Methanol) | Fast, efficient, low environmental impact selvita.com |

| Flow Rate | 2.0 - 5.0 mL/min | High-throughput analysis chromatographyonline.com |

| Back Pressure | 100 - 200 bar | Maintains CO2 in a supercritical state |

| Detection | UV, Mass Spectrometry (MS), or Circular Dichroism (CD) | Sensitive and selective quantification jascoinc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique. However, compounds like this compound, which contain polar functional groups (-OH, -NH2), are non-volatile and can interact undesirably with the GC column. jfda-online.com Therefore, a chemical derivatization step is essential prior to analysis to increase volatility and thermal stability. jfda-online.comresearchgate.net

In situ derivatization involves converting the polar functional groups into less polar, more volatile derivatives. For this compound, a common strategy is acylation. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) react with the hydroxyl and amino groups to form stable, volatile esters and amides. mdpi.com The resulting tris-pentafluoropropionyl derivative can be readily analyzed by GC-MS. mdpi.com

To separate the enantiomers, a chiral GC column is typically used. Alternatively, a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a standard achiral column. jfda-online.comresearchgate.net The mass spectrometer provides definitive structural information based on the fragmentation pattern of the derivatized molecule, confirming its identity with high confidence.

Table 3: GC-MS Derivatization and Analysis Strategy

| Step | Reagent/Technique | Purpose | Outcome |

|---|---|---|---|

| Derivatization | Pentafluoropropionic anhydride (PFPA) | Increase volatility and thermal stability mdpi.com | Formation of a tris-PFPA derivative |

| Separation | Gas Chromatography with Chiral Capillary Column | Resolve R- and S-enantiomers | Two distinct peaks with different retention times |

| Detection | Mass Spectrometry (MS) | Identify and quantify the compound | Mass spectrum confirms molecular structure and fragmentation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation. For this compound, a single crystal X-ray diffraction study would unambiguously confirm its absolute stereochemistry as (R).

The analysis would also elucidate the crystal packing arrangement, showing how individual molecules interact with each other in the crystal lattice. This includes identifying and characterizing intermolecular forces such as hydrogen bonds, which are expected to be significant given the presence of hydroxyl and amino groups. The crystal structure of the related compound ractopamine (B1197949) hydrochloride, for instance, reveals strong N–H⋯Cl and O–H⋯O hydrogen bonds that dictate the molecular packing. researchgate.net Although the crystal structure for the norepinephrine (B1679862) transporter (NET) complexed with its substrate has been studied, this provides insight into ligand-protein binding rather than the solid-state structure of the small molecule alone. nih.gov A crystallographic analysis of this compound would provide fundamental data on its solid-state properties.

Table 4: Information Obtained from X-ray Crystallography

| Structural Information | Significance |

|---|---|

| 3D Atomic Coordinates | Unambiguous determination of molecular structure and conformation. |

| Absolute Stereochemistry | Definitive confirmation of the (R)-configuration at the chiral center. |

| Bond Lengths and Angles | Provides precise geometric parameters of the molecule. |

| Crystal Packing | Elucidates the arrangement of molecules in the solid state. |

| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent forces governing the crystal lattice. |

Computational and Theoretical Studies of R 4 1 Amino 2 Hydroxyethyl Phenol

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock) on Structural Parameters and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental tools for predicting the geometric and energetic properties of molecules. These ab initio approaches solve the Schrödinger equation approximately to determine the electronic structure of a molecule, from which various properties can be derived.

For (R)-4-(1-Amino-2-hydroxyethyl)phenol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or larger, are employed to perform geometry optimization. This process finds the lowest energy arrangement of the atoms in space, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data, if available, to validate the computational model. For instance, the optimization would yield the precise lengths of the C-C bonds within the phenol (B47542) ring, the C-O, C-N, and C-H bonds, as well as the critical angles that define the molecule's three-dimensional shape.

Hartree-Fock theory, while being a more foundational method that does not account for electron correlation to the same extent as DFT, also provides valuable information on the molecule's energetics. The total energy of the molecule, a direct output of both HF and DFT calculations, is a key parameter. It represents the total energy of the molecule in its optimized geometry and is crucial for comparing the relative stabilities of different conformers. The Hartree-Fock energy is an upper bound to the true ground-state energy, providing a benchmark for the system's stability. More advanced methods that build upon HF, such as Møller-Plesset perturbation theory (e.g., MP2), can offer even more accurate energetic predictions by incorporating electron correlation effects.

Table 1: Representative Theoretical Structural Parameters for Phenylethanolamine-like Scaffolds (Note: This table is illustrative of typical data obtained from DFT calculations for similar molecules, as a specific comprehensive table for this compound is not readily available in the cited literature.)

| Parameter | Bond/Angle | Typical Calculated Value (DFT B3LYP/6-31G*) |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-O (phenol) | ~1.37 Å | |

| C-C (side chain) | ~1.53 Å | |

| C-N | ~1.47 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-O (phenol) | ~119° | |

| C-C-N | ~110° | |

| Dihedral Angle | HO-C-C-NH2 | Varies with conformation |

Reactivity Descriptors and Electronic Structure Analysis

The electronic structure of this compound dictates its chemical reactivity. Computational methods allow for the calculation of several descriptors that help in understanding and predicting its behavior in chemical reactions.

Fukui functions are powerful tools derived from DFT that help in identifying the most reactive sites within a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the pinpointing of sites susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).

The condensed Fukui functions simplify this by assigning a value to each atom in the molecule.

fk+ : Indicates the susceptibility of atom k to a nucleophilic attack. A higher value suggests a more likely site for accepting an electron.

fk- : Indicates the susceptibility of atom k to an electrophilic attack. A higher value points to a more probable site for donating an electron.

fk0 : Indicates the susceptibility of atom k to a radical attack.

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule based on the distribution of the electrons in the molecular orbitals among the constituent atoms. Although known to be basis-set dependent, it provides a useful qualitative picture of the charge distribution.

The analysis assigns a charge to each atom, revealing the electronic landscape of the molecule. In this compound, the oxygen and nitrogen atoms are expected to carry negative Mulliken charges due to their higher electronegativity, while the hydrogen atoms bonded to them will have positive charges. The carbon atoms in the phenol ring will exhibit a more complex charge distribution influenced by the hydroxyl and ethylamine (B1201723) substituents. This charge distribution is fundamental to understanding intermolecular interactions, such as hydrogen bonding and interactions with biological receptors.

| Atom | Mulliken Charge | Fukui Function (f+) | Fukui Function (f-) |

| O (phenolic) | -0.5 to -0.6 | Low | High |

| N (amino) | -0.7 to -0.8 | Low | High |

| C (aromatic, ipso) | +0.2 to +0.3 | High | Low |

| C (aromatic, ortho) | -0.1 to -0.2 | Moderate | Moderate |

| C (aromatic, meta) | +0.05 to +0.1 | Low | Moderate |

| C (aromatic, para) | -0.1 to -0.2 | Moderate | Moderate |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule.

HOMO : This is the outermost orbital containing electrons. Its energy is related to the ionization potential and represents the ability of the molecule to donate electrons. Regions of high HOMO density are likely sites for electrophilic attack.

LUMO : This is the innermost orbital without electrons. Its energy is related to the electron affinity and indicates the ability of the molecule to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO gap (the energy difference between these two orbitals) is a crucial parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the nitrogen atom, while the LUMO is likely distributed over the aromatic system.

Theoretical Prediction of Spectroscopic Properties (Infrared, Nuclear Magnetic Resonance)

Computational chemistry can predict spectroscopic properties with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy : Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration and their corresponding frequencies and intensities. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., around 0.96 for B3LYP functionals) to improve agreement with experimental data. For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to particular vibrational modes, such as the O-H stretch of the phenol, the N-H stretches of the amino group, and the various C-H and C-C vibrations of the aromatic ring and side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical NMR chemical shifts (1H and 13C) can also be calculated. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. The calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. These predicted NMR spectra can be invaluable for confirming the structure of the molecule and assigning signals in experimental NMR data.

Investigation of Hydrogen Bonding Interactions and Conformational Landscapes

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Computational studies are essential for exploring the different possible conformations and their relative stabilities. nih.gov

A key feature governing the conformational preferences of this molecule is the formation of intramolecular hydrogen bonds. A significant interaction is the O-H···N hydrogen bond between the hydroxyl group of the side chain and the nitrogen atom of the amino group. This interaction plays a crucial role in stabilizing certain conformers. nih.gov

Furthermore, in folded conformations of the side chain, an N-H···π interaction can occur. This is a weaker type of hydrogen bond where a hydrogen atom of the amino group interacts with the electron cloud of the aromatic ring. nih.gov

Computational studies, such as relaxed potential energy surface scans, can systematically explore the conformational space by rotating the key dihedral angles. For each resulting conformation, a geometry optimization and energy calculation can be performed to identify the stable conformers (local minima on the potential energy surface) and determine their relative energies. This allows for the identification of the most stable conformer, which is expected to be the most populated at a given temperature. Such studies have revealed that for octopamine (B1677172), the most stable forms feature an extended side chain stabilized by the O-H···N intramolecular hydrogen bond. nih.gov

Solvent Effects and Solution-Phase Behavior Modeling

The surrounding solvent environment plays a crucial role in determining the conformational preferences, electronic properties, and ultimately the biological activity of flexible molecules like this compound, also known as (R)-octopamine. Computational and theoretical modeling provides a powerful lens through which to understand these intricate solute-solvent interactions at a molecular level. By simulating the behavior of this compound in various solvents, researchers can gain insights into how its properties are modulated by the polarity and hydrogen-bonding capabilities of the medium.

Theoretical investigations into the conformational landscape of this compound have revealed the significant influence of the solvent on the relative stability of its different conformers. In the gas phase, intramolecular hydrogen bonds between the hydroxyl and amino groups of the side chain are dominant forces dictating the molecule's shape. However, in solution, these intramolecular interactions compete with intermolecular interactions with solvent molecules.

Conformational Analysis in Different Solvent Environments

Computational models, such as the Polarizable Continuum Model (PCM), are frequently employed to simulate the bulk effect of a solvent on a solute. These models treat the solvent as a continuous dielectric medium, which allows for the calculation of solvation free energies and the exploration of the potential energy surface of the solute in the presence of the solvent.

Conversely, in nonpolar aprotic solvents such as cyclohexane (B81311) or carbon tetrachloride, the intramolecular hydrogen bonds are likely to remain significant, and the conformational preferences may more closely resemble those observed in the gas phase. The dielectric constant of the solvent also plays a critical role; higher dielectric constants will more effectively stabilize charged or highly polar conformers. Given that at physiological pH, the amino group of this compound is protonated, polar solvents are expected to have a pronounced stabilizing effect on the molecule.

Molecular Dynamics Simulations in Aqueous Solution

Molecular dynamics (MD) simulations offer a more explicit and dynamic picture of the solution-phase behavior of this compound. In these simulations, the interactions between the solute and a large number of individual solvent molecules are explicitly calculated over time. This approach provides detailed information about the solvation shell structure, the dynamics of hydrogen bonding, and the conformational fluctuations of the solute.

MD simulations of protonated this compound in aqueous solution have shown that water molecules form a well-defined hydration shell around the polar functional groups. The ammonium (B1175870) and hydroxyl groups of the side chain, as well as the phenolic hydroxyl group, act as both hydrogen bond donors and acceptors, leading to a complex and dynamic network of hydrogen bonds with the surrounding water molecules. These strong interactions with water are crucial for the solubility and biological availability of the compound.

The flexibility of the 2-amino-1-hydroxyethyl side chain is also influenced by the solvent. The constant exchange of hydrogen bonds with water molecules can facilitate transitions between different rotational isomers (rotamers) of the side chain, leading to a dynamic equilibrium of conformations in solution.

Influence of Solvent on Electronic Properties

The solvent environment can also significantly impact the electronic properties of this compound, such as its dipole moment and the distribution of electron density. In polar solvents, the solute's electron cloud will be polarized by the surrounding solvent molecules, generally leading to an increase in the dipole moment compared to the gas phase. This solvent-induced polarization can, in turn, affect the molecule's reactivity and its interaction with biological targets.

Computational studies on similar phenolic compounds have demonstrated that properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity, are sensitive to the solvent polarity.

Due to the lack of specific published data, the following tables are presented as illustrative examples based on general principles of computational chemistry and the expected behavior of this compound in different solvents. The values are hypothetical and intended to demonstrate the type of data that would be generated from detailed computational studies.

Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents (kcal/mol)

| Conformer | Gas Phase | Cyclohexane (ε=2.0) | Ethanol (B145695) (ε=24.5) | Water (ε=78.4) |

| Extended | 0.00 | 0.00 | 0.00 | 0.00 |

| Gauche 1 | 1.20 | 1.15 | 0.80 | 0.65 |

| Gauche 2 | 1.50 | 1.40 | 0.95 | 0.75 |

Note: Energies are relative to the most stable conformer in each environment.

Table 2: Hypothetical Calculated Dipole Moments of the Most Stable Conformer of this compound in Different Solvents (Debye)

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (D) |

| Gas Phase | 1.0 | 2.50 |

| Cyclohexane | 2.0 | 2.80 |

| Ethanol | 24.5 | 4.10 |

| Water | 78.4 | 4.50 |

Applications of R 4 1 Amino 2 Hydroxyethyl Phenol As a Chiral Building Block in Advanced Organic Synthesis

Precursor in Asymmetric Synthesis of Complex Molecules and Pharmaceuticals

The enantiomerically pure framework of (R)-4-(1-Amino-2-hydroxyethyl)phenol serves as a foundational scaffold for building more elaborate molecules, particularly in the pharmaceutical industry. The specific spatial arrangement of its functional groups is crucial for the biological activity of the resulting therapeutic agents. Its primary application in this area is as a core structural unit in the development of agonists for the beta-2 adrenergic receptor. google.comgoogle.com

Pharmaceutical compounds derived from this scaffold are typically synthesized through modifications of the primary amine. For instance, reductive amination reactions are employed where the amino group of the this compound core is reacted with various aldehydes or ketones. google.com This process attaches complex side chains to the nitrogen atom, leading to a diverse library of potential drug candidates. These side chains are often long, ether-containing moieties designed to enhance the molecule's binding affinity and selectivity for its biological target. google.com Patents describe the synthesis of numerous derivatives where the core this compound structure is essential for the final compound's intended pharmacological action as a beta-2 adrenergic receptor agonist. google.comgoogle.com

Synthesis of Unnatural Amino Acids and Peptidomimetics

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that are critical components in drug discovery, enabling the synthesis of peptides with enhanced stability, potency, and novel conformations. princeton.edu Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties. researchgate.net Chiral amino alcohols are a well-established class of starting materials for the synthesis of these complex structures. nih.gov

While the structure of this compound, with its chiral center and amino alcohol motif, makes it a theoretically suitable precursor for generating novel UAAs or incorporating into peptidomimetic scaffolds, specific examples of its use for these applications are not prominently documented in the scientific literature. General methods for UAA synthesis often rely on C-H bond functionalization or asymmetric catalysis on simpler starting materials. nih.govescholarship.org

Construction of Chiral Heterocyclic Scaffolds

Chiral heterocyclic scaffolds, such as pyrrolidines and indolizidines, are prevalent structural motifs in a vast number of biologically active natural products and synthetic drugs. nih.gov The development of efficient, stereocontrolled routes to these ring systems is a significant goal in organic synthesis. st-andrews.ac.ukresearchgate.net The bifunctional nature of this compound, containing both a nucleophilic amine and an alcohol, provides the necessary components for intramolecular cyclization reactions to form various heterocycles (e.g., oxazines).

However, despite its potential as a synthon for such transformations, the use of this compound as a starting material for the construction of chiral heterocyclic scaffolds is not a widely reported application. Synthetic strategies in this area often focus on other methodologies, such as asymmetric cycloadditions or ring-opening reactions of strained systems like azetidines. acs.org

Role in the Development of Chiral Reagents and Ligands for Catalysis

Beyond its role as a structural component of a final product, this compound can be utilized to create tools that facilitate other asymmetric reactions. These tools include chiral derivatizing agents, solvating agents, and ligands for metal-based catalysts.

Chiral Derivatizing Agents (CDAs)

Chiral Derivatizing Agents are enantiomerically pure compounds that react with a mixture of enantiomers to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be distinguished and quantified using standard analytical techniques like NMR spectroscopy or chromatography, allowing for the determination of a sample's enantiomeric excess. wikipedia.orgnih.gov A molecule intended for use as a CDA must possess at least one chiral center and a reactive functional group to form a covalent bond with the analyte. nih.gov

This compound meets these basic criteria. Its primary amine or secondary alcohol could be reacted with chiral analytes containing carboxylic acids, for example, to form diastereomeric amides or esters. Nevertheless, its specific use as a commercially available or commonly cited CDA for analytical purposes is not established in the literature, where reagents like Mosher's acid or others are more frequently employed. wikipedia.org

Chiral Solvating Agents (CSAs) for NMR Enantiodiscrimination

Unlike CDAs, Chiral Solvating Agents form non-covalent diastereomeric complexes with enantiomeric analytes directly in the NMR tube. nih.gov This association leads to differentiation in the chemical shifts (Δδ) of the enantiomers in the NMR spectrum, providing a method for determining enantiomeric purity without covalent modification. researchgate.net The effectiveness of a CSA relies on the formation of distinct diastereomeric complexes with differing stabilities or geometries.

Chiral aminophenols are a class of compounds that have been explored for this purpose. researchgate.net However, specific studies detailing the application of this compound as a CSA for NMR enantiodiscrimination are not readily found in the surveyed scientific literature.

Ligands for Asymmetric Catalysis

One of the most significant applications of chiral molecules is their use as ligands in transition-metal-catalyzed asymmetric reactions. rsc.org A chiral ligand coordinates to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. acs.org Chiral amino alcohols and aminophenols are a foundational class of ligands used in a variety of asymmetric transformations, including reductions, additions, and oxidative couplings. researchgate.netacs.org

The structural motif of this compound, containing both a nitrogen and an oxygen donor atom in a defined stereochemical relationship, makes it a suitable candidate for development into a bidentate chiral ligand. Such ligands could theoretically be applied in various metal-catalyzed processes. Despite this potential, ligands specifically derived from this compound are not commonly featured as state-of-the-art choices in the broad field of asymmetric catalysis.

Fundamental Research on Chiral Recognition and Intermolecular Interactions

This compound, also known as (R)-octopamine, serves as a valuable scaffold in fundamental studies aimed at understanding the nature of chiral recognition. The specific spatial arrangement of its hydroxyl, amino, and phenyl groups provides a platform for investigating the subtle non-covalent interactions that govern the differentiation between enantiomers. Research in this area often involves designing and synthesizing derivatives that act as chiral solvating agents (CSAs) or hosts in supramolecular systems to probe the principles of enantioselectivity.

A significant area of this research focuses on using Nuclear Magnetic Resonance (NMR) spectroscopy to observe and quantify chiral recognition events. By functionalizing the this compound core, researchers can create CSAs that form transient, diastereomeric complexes with racemic analytes. The formation of these complexes relies on a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. The structural rigidity and defined stereochemistry of the this compound backbone are crucial for creating a consistent chiral environment that leads to distinguishable NMR signals for the two enantiomers of the analyte.

Detailed studies on analogous structures, such as thiourea (B124793) derivatives of 2-[(1R)-1-aminoethyl]phenol, provide deep insights into the mechanisms at play. These derivatives have proven to be effective CSAs for the enantiodiscrimination of N-3,5-dinitrobenzoyl (DNB) amino acid derivatives. nih.govnih.gov The thiourea moiety, combined with the phenol (B47542) and chiral aminoethyl groups, creates a "pocket-like" environment capable of selective interactions. nih.gov

The process of chiral recognition in these systems is mediated by the formation of diastereomeric solvates through noncovalent intermolecular interactions directly within the NMR tube. nih.gov For the enantiodiscrimination of amino acid derivatives with free carboxyl groups, an achiral base additive is often required to solubilize the substrate in solvents like CDCl₃ and to facilitate the interaction with the chiral solvating agent. nih.gov The observed differentiation in the NMR signals of the enantiomeric substrates allows for the quantification of enantiomeric excess and provides data on the stability and stereochemistry of the diastereomeric complexes formed. nih.gov

The magnitude of the chemical shift nonequivalence (Δδ) in the ¹H NMR spectrum is a direct measure of the effectiveness of the chiral recognition. Research has demonstrated that significant nonequivalences can be achieved, indicating a strong and specific interaction between the chiral solvating agent and the analyte enantiomers. nih.gov For example, a thiourea derivative of 2-[(1R)-1-aminoethyl]phenol (referred to as 1-TU) has been shown to induce notable chemical shift differences in the signals of N-DNB amino acid enantiomers. A robust correlation has been established where the protons of the N-DNB group in (R)-enantiomers consistently appear at a higher frequency than those of the (S)-enantiomers in the presence of this (R)-based CSA. nih.gov

The following table summarizes the enantiomeric differentiation observed for the ortho protons of the 3,5-dinitrobenzoyl group in various amino acid derivatives when analyzed by ¹H NMR spectroscopy in the presence of a chiral solvating agent derived from a closely related chiral phenolamine scaffold.

| Analyte (N-DNB Amino Acid) | Chemical Shift of (R)-Enantiomer (δ, ppm) | Chemical Shift of (S)-Enantiomer (δ, ppm) | Chemical Shift Nonequivalence (Δδ, ppm) |

| Alanine | 9.14 | 9.08 | 0.06 |

| Valine | 9.12 | 9.06 | 0.06 |

| Leucine | 9.13 | 9.07 | 0.06 |

| Phenylalanine | 9.18 | 9.11 | 0.07 |

| Phenylglycine | 9.21 | 9.12 | 0.09 |

Data derived from studies on analogous chiral solvating agents and presented here to illustrate the principle of NMR enantiodifferentiation. nih.govnih.gov

These fundamental investigations into chiral recognition are critical. They not only elucidate the complex interplay of intermolecular forces—such as hydrogen bonds between the phenol/thiourea groups and the analyte's functional groups, and π-stacking with the phenyl rings—but also pave the way for the rational design of new chiral selectors and sensors for practical applications in asymmetric synthesis and analysis. nih.govnih.gov

Q & A

Basic: What are the standard synthetic routes for (R)-4-(1-Amino-2-hydroxyethyl)phenol?

Methodological Answer:

The synthesis typically involves reductive amination or condensation followed by reduction. A common approach includes reacting a phenolic ketone precursor (e.g., 1-(4-hydroxyphenyl)ethanone) with an amine source under basic conditions, followed by stereoselective reduction using NaBH₄ or other reducing agents. For example, a procedure analogous to involves dissolving reactants in methanol, followed by NaBH₄ reduction in THF/ethanol at controlled temperatures. Purification via silica-gel chromatography yields the enantiomerically enriched product .

Basic: How is the chirality of this compound confirmed?

Methodological Answer:

Chirality is confirmed using X-ray crystallography (as in , where intramolecular hydrogen bonding and C–H⋯π interactions were analyzed) or chiral HPLC with a cellulose-based column. Polarimetry and circular dichroism (CD) spectroscopy are complementary techniques to validate enantiomeric excess .

Advanced: What strategies enhance enantiomeric purity during synthesis?

Methodological Answer:

Enantiomeric purity is improved through:

- Chiral auxiliaries : Use of enantiopure amine precursors (e.g., (R)-1-arylcyclopentylmethanamine in ) to induce stereoselectivity.

- Asymmetric catalysis : Transition metal catalysts with chiral ligands (e.g., BINOL derivatives) for kinetic resolution.

- Crystallization-induced dynamic resolution : Recrystallization from solvents like n-hexane to isolate the desired (R)-isomer .

Advanced: How does the hydroxyl group influence reactivity in nucleophilic reactions?

Methodological Answer:

The hydroxyl group participates in intramolecular hydrogen bonding (stabilizing the molecule’s conformation, as shown in ) and enhances electrophilic aromatic substitution (EAS) at the para position. In nucleophilic reactions, it can act as a directing group or be protected (e.g., via silylation) to prevent side reactions. Studies on analogous compounds ( ) suggest that unprotected hydroxyl groups may reduce nucleophilic attack efficiency due to steric hindrance .

Basic: What analytical techniques characterize this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of amino, hydroxyl, and ethyl groups.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- HPLC : Reverse-phase or chiral HPLC for purity and enantiomeric excess determination.

- FT-IR : Identification of O–H and N–H stretches (~3300 cm⁻¹) .

Advanced: What are the implications of intramolecular hydrogen bonding on stability?

Methodological Answer:

Intramolecular O–H⋯N hydrogen bonding (observed in ) reduces molecular flexibility, enhancing thermal stability. However, this bonding may reduce solubility in nonpolar solvents, requiring polar aprotic solvents (e.g., DMSO) for reactions. Degradation studies under acidic conditions (per ) show that protonation of the amine disrupts hydrogen bonding, accelerating decomposition .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact ().

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation (). Reactivity with acids requires segregation from acidic reagents .

Advanced: How does the compound interact with neurotransmitter receptors?

Methodological Answer:

Studies on structurally related compounds () show:

- Serotonin receptor modulation : Competitive binding assays reveal partial agonist activity at 5-HT₁A receptors (IC₅₀ ~10 µM).

- Dopamine pathway effects : In vitro assays using SH-SY5Y cells demonstrate inhibition of dopamine reuptake (30% reduction at 50 µM).

Methodology includes radioligand binding assays and calcium imaging to quantify receptor interactions .

Advanced: How do structural modifications affect biological activity?

Methodological Answer:

- Hydroxyl group removal : Eliminates H-bonding capacity, reducing receptor binding affinity (e.g., 5-HT₁A activity drops by 70% in analogs).

- Amino group alkylation : Increases lipophilicity, enhancing blood-brain barrier permeability (logP increase from -0.5 to 1.2).

- Fluorination : Improves metabolic stability (t₁/₂ increases from 2 to 8 hours in liver microsomes) .

Basic: What are the stability considerations under varying pH?

Methodological Answer:

- Acidic conditions (pH <3) : Protonation of the amine group leads to salt formation and potential degradation ().

- Alkaline conditions (pH >10) : Dehydroxylation or oxidation of the phenolic group may occur. Stability is assessed via accelerated degradation studies using HPLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.